5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Description
Properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593417 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54556-12-6 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanone with a suitable nitrile source, such as sodium cyanide, in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for:
- Oxidation : Conversion to amides or carboxylic acids.
- Reduction : Transformation into primary amines.
- Substitution Reactions : Participation in nucleophilic substitutions leading to various derivatives.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Amides, Carboxylic Acids | Potassium Permanganate, Chromium Trioxide |
| Reduction | Primary Amines | Lithium Aluminum Hydride |
| Substitution | Substituted Cyclohexane Derivatives | Hydroxide Ions, Amines |
Biology
Research into the biological activities of derivatives of this compound has revealed potential antimicrobial and anticancer properties . Studies focus on how these derivatives interact with biological targets such as enzymes and receptors.
Case Study: Anticancer Activity
A derivative of this compound was synthesized and tested for its ability to inhibit cancer cell growth in vitro. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored as a precursor for pharmaceutical compounds. Research is ongoing to evaluate its efficacy in drug formulations aimed at treating various conditions, including neurological disorders.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Anticonvulsants | Derivatives are being tested for seizure control |
| Antimicrobial | Compounds derived from this nitrile show promise against bacterial infections |
Mechanism of Action
The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile exerts its effects depends on the specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile with three analogs identified in the evidence:
Key Differences and Research Findings
The ketone and alkene groups in (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile introduce conjugation and planar regions, altering solubility and crystallinity .
Stereochemical and Crystallographic Insights :
- The orthorhombic crystal system (space group P2₁2₁2₁) of (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile suggests tight molecular packing, with unit cell parameters $a = 5.29 \, \text{Å}, b = 10.72 \, \text{Å}, c = 19.56 \, \text{Å}$ . This contrasts with the target compound, where crystallographic data are unavailable but predicted to exhibit less rigidity due to the absence of a ketone group.
In contrast, nitrile-containing analogs like the target compound are often explored for protease inhibition or as intermediates in drug synthesis due to nitrile’s metabolic stability .
Methodological Tools for Analysis
- Crystallography : SHELX software (used in ) enables precise determination of molecular geometry and intermolecular interactions .
- Wavefunction Analysis : Tools like Multiwfn assess electron density distributions, critical for comparing nitrile vs. thione electronic profiles .
- Noncovalent Interaction Mapping: Methods from reveal steric and van der Waals interactions, explaining solubility differences between saturated and unsaturated analogs.
Biological Activity
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile, also known as a derivative of cyclohexane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a carbonitrile functional group. Its structure is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the carbonitrile group is believed to enhance its interaction with microbial enzymes, potentially disrupting their function.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 µg/mL |
| Escherichia coli | 0.250 µg/mL |
| Pseudomonas aeruginosa | 0.500 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Specifically, it has shown promising results in breast cancer and colon cancer models.
Case Study: Breast Cancer Inhibition
In a study involving MCF7 breast cancer cells, this compound exhibited an IC50 value of 10 µM, indicating significant cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The nitrile group can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins involved in cell signaling and metabolic pathways.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of related compounds to optimize their biological efficacy. For instance, modifications to the cyclohexane ring or variations in substituents have been explored to enhance potency and selectivity against specific targets.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Biological Activity | Observations |
|---|---|---|
| Parent Compound | Moderate Anticancer | IC50 = 15 µM |
| Methyl Substituted Variant | Enhanced Anticancer | IC50 = 10 µM |
| Isopropyl Substituted Variant | Superior Antimicrobial | MIC = 0.125 µg/mL |
Q & A
Q. Case Study :
- Methylation at C3 achieved 85% regioselectivity using BF₃·Et₂O as a Lewis acid to activate the ring .
Applications: How is this compound utilized in developing targeted therapeutics?
It serves as a scaffold for kinase inhibitors , with modifications (e.g., aryl substitutions) enhancing binding to ATP pockets. Recent work fused the cyclohexane core with pyrimidine derivatives, showing nM-level inhibition of PD-L1 in immuno-oncology assays .
Q. Challenges :
- Balancing lipophilicity (LogP ≈ 3.5) and aqueous solubility for bioavailability.
- Mitigating off-target effects via rational design (e.g., introducing polar hydroxyl groups).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
